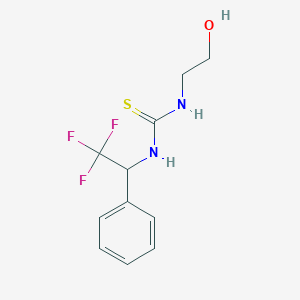
N-(2-Hydroxyethyl)-N'-(2,2,2-trifluoro-1-phenylethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl)-N’-(2,2,2-trifluoro-1-phenylethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a hydroxyethyl group and a trifluorophenylethyl group attached to the thiourea moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N’-(2,2,2-trifluoro-1-phenylethyl)thiourea typically involves the reaction of 2-hydroxyethylamine with 2,2,2-trifluoro-1-phenylethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(2-Hydroxyethyl)-N’-(2,2,2-trifluoro-1-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thioureas with different functional groups.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of N-(2-Hydroxyethyl)-N’-(2,2,2-trifluoro-1-phenylethyl)thiourea involves its interaction with specific molecular targets. The trifluorophenylethyl group enhances its binding affinity to certain enzymes or receptors, while the hydroxyethyl group may facilitate its solubility and cellular uptake. The thiourea moiety can form hydrogen bonds and other interactions with target proteins, leading to modulation of their activity.
相似化合物的比较
Similar Compounds
N-(2-Hydroxyethyl)-N’-(phenylethyl)thiourea: Lacks the trifluoro group, which may affect its binding properties and biological activity.
N-(2-Hydroxyethyl)-N’-(2,2,2-trifluoroethyl)thiourea: Lacks the phenyl group, which may influence its hydrophobic interactions and overall efficacy.
Uniqueness
N-(2-Hydroxyethyl)-N’-(2,2,2-trifluoro-1-phenylethyl)thiourea is unique due to the presence of both the trifluorophenylethyl and hydroxyethyl groups, which confer distinct physicochemical properties and biological activities. The trifluoro group enhances its metabolic stability and binding affinity, while the hydroxyethyl group improves its solubility and bioavailability.
属性
CAS 编号 |
61290-53-7 |
|---|---|
分子式 |
C11H13F3N2OS |
分子量 |
278.30 g/mol |
IUPAC 名称 |
1-(2-hydroxyethyl)-3-(2,2,2-trifluoro-1-phenylethyl)thiourea |
InChI |
InChI=1S/C11H13F3N2OS/c12-11(13,14)9(8-4-2-1-3-5-8)16-10(18)15-6-7-17/h1-5,9,17H,6-7H2,(H2,15,16,18) |
InChI 键 |
RFPCZXJYDFQOKM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)NC(=S)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


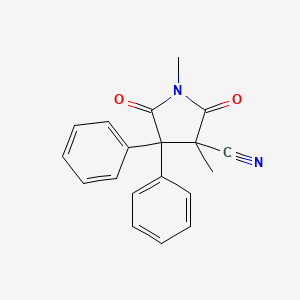
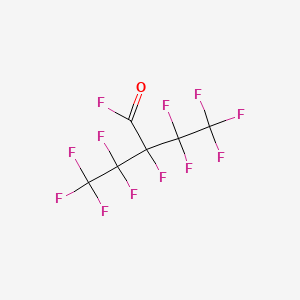
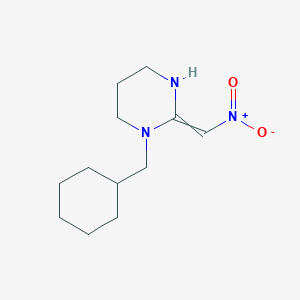
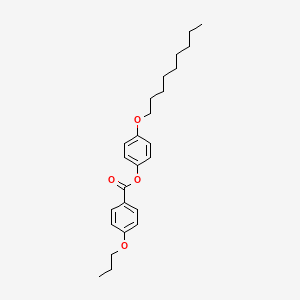
![Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate](/img/structure/B14587092.png)
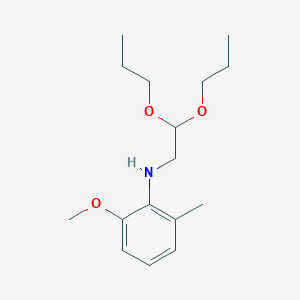
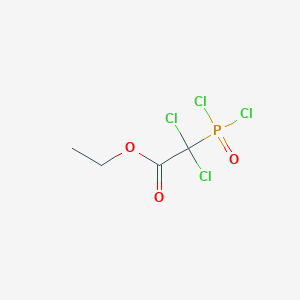
(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14587116.png)
![3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14587122.png)
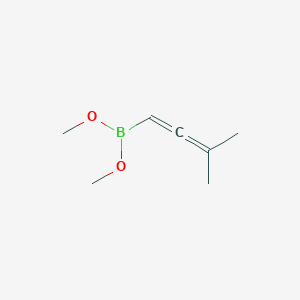
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)

![10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14587142.png)
![N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid](/img/structure/B14587148.png)
